JA2-3 (NSC29192)?
Overview
Description
JA2-3 (NSC29192)? is a sulfur-containing analog of uric acid It is known for its high antioxidant and neuroprotective activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JA2-3 (NSC29192)? involves the introduction of sulfur atoms into the uric acid structure. One common method includes the reaction of uric acid with sulfur-containing reagents under controlled conditions. The reaction typically requires a solvent such as water or ethanol and may involve heating to facilitate the incorporation of sulfur atoms.
Industrial Production Methods: Industrial production of JA2-3 (NSC29192)? may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: JA2-3 (NSC29192)? undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
JA2-3 (NSC29192)? has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with enhanced properties, such as increased solubility and stability.
Mechanism of Action
The mechanism of action of JA2-3 (NSC29192)? involves its interaction with molecular targets and pathways:
Antioxidant Activity: The compound acts as a reducing agent, donating electrons to neutralize reactive oxygen species (ROS) and prevent oxidative damage.
Neuroprotective Effects: It may interact with cellular pathways involved in inflammation and apoptosis, thereby protecting neurons from damage.
Comparison with Similar Compounds
JA2-3 (NSC29192)? can be compared with other sulfur-containing analogs of uric acid:
6,8-Dithiouric Acid: Similar in structure but with different positions of sulfur atoms, leading to variations in biological activity.
1,7-Dimethyluric Acid: A methylated analog with distinct solubility and antioxidant properties.
Thiopurinol: Another sulfur-containing compound with applications in chemotherapy.
Uniqueness: JA2-3 (NSC29192)? stands out due to its specific positioning of sulfur atoms, which imparts unique chemical and biological properties. Its high antioxidant activity and potential neuroprotective effects make it a compound of significant interest in various research fields.
Properties
IUPAC Name |
2,6-bis(sulfanylidene)-7,9-dihydro-3H-purin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS2/c10-4-6-1-2(7-4)8-5(12)9-3(1)11/h(H4,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQYJXVHBQVRDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=S)NC2=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390558 | |
Record name | NSC29192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6703-93-1 | |
Record name | NSC38716 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38716 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC29192 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29192 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC29192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40390558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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